molecular formula C22H23FN4O2 B11306169 1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide

1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B11306169
M. Wt: 394.4 g/mol
InChI Key: AYHWNIAUNLCFBV-UHFFFAOYSA-N
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Description

1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline ring, a piperidine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, such as ethyl glyoxalate, under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as 1,5-dibromopentane, in the presence of a base.

    Coupling with the Fluorophenyl Group: The final step involves coupling the quinoxaline and piperidine intermediates with 3-fluoroaniline under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring or the carboxamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline or carboxamide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

  • 1-(3-ethoxyquinoxalin-2-yl)-N-(3-chlorophenyl)piperidine-3-carboxamide
  • 1-(3-ethoxyquinoxalin-2-yl)-N-(3-bromophenyl)piperidine-3-carboxamide
  • 1-(3-ethoxyquinoxalin-2-yl)-N-(3-methylphenyl)piperidine-3-carboxamide

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in 1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide imparts unique chemical and biological properties compared to its analogs with different substituents.
  • Reactivity: The fluorine atom can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions.
  • Biological Activity: The fluorophenyl group can enhance the compound’s biological activity, potentially making it more effective in certain therapeutic applications.

Properties

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H23FN4O2/c1-2-29-22-20(25-18-10-3-4-11-19(18)26-22)27-12-6-7-15(14-27)21(28)24-17-9-5-8-16(23)13-17/h3-5,8-11,13,15H,2,6-7,12,14H2,1H3,(H,24,28)

InChI Key

AYHWNIAUNLCFBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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